molecular formula C8H10N2O4 B110805 2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid CAS No. 953885-34-2

2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid

Cat. No.: B110805
CAS No.: 953885-34-2
M. Wt: 198.18 g/mol
InChI Key: BKXYTQHDSGUOCM-UHFFFAOYSA-N
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Description

2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid is a chemical compound with the molecular formula C8H10N2O4 and a molecular weight of 198.18 g/mol It is characterized by the presence of a furan ring, a carbamoyl group, and an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid typically involves the reaction of furan-2-ylmethylamine with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated purification systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbamoyl group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aminoacetic acid derivatives.

Scientific Research Applications

2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid involves its interaction with specific molecular targets and pathways. The furan ring and carbamoyl group are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Shares the furan ring structure but lacks the carbamoyl and aminoacetic acid groups.

    Aminoacetic acid (Glycine): Contains the aminoacetic acid moiety but lacks the furan ring and carbamoyl group.

    Carbamoyl derivatives: Various compounds with carbamoyl groups but different substituents.

Uniqueness

2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid is unique due to the combination of its furan ring, carbamoyl group, and aminoacetic acid moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

2-(furan-2-ylmethylcarbamoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c11-7(12)5-10-8(13)9-4-6-2-1-3-14-6/h1-3H,4-5H2,(H,11,12)(H2,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXYTQHDSGUOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953885-34-2
Record name 2-{[(furan-2-ylmethyl)carbamoyl]amino}acetic acid
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